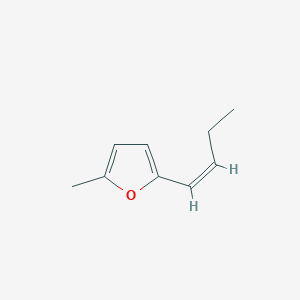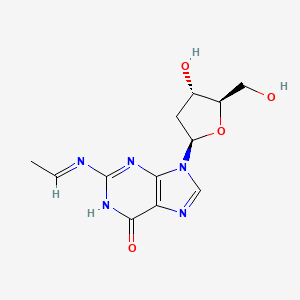
(Z)-2-(But-1-en-1-yl)-5-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(But-1-en-1-yl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(But-1-en-1-yl)-5-methylfuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the furan ring acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between 2-methylfuran and but-1-en-1-yl halides. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(But-1-en-1-yl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
(Z)-2-(But-1-en-1-yl)-5-methylfuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism by which (Z)-2-(But-1-en-1-yl)-5-methylfuran exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve disrupting microbial cell membranes or interfering with essential enzymatic processes. The compound’s structure allows it to interact with various biological pathways, potentially leading to diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: Lacks the butenyl group, making it less reactive in certain chemical reactions.
2-Butylfuran: Contains a saturated butyl group instead of the unsaturated butenyl group, affecting its reactivity and applications.
5-Methylfuran: Similar structure but without the butenyl group, leading to different chemical properties.
Uniqueness
(Z)-2-(But-1-en-1-yl)-5-methylfuran’s unique combination of a butenyl group and a methyl group attached to the furan ring gives it distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-[(Z)-but-1-enyl]-5-methylfuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h4-7H,3H2,1-2H3/b5-4- |
Clé InChI |
QVVFSGWAESJAFV-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\C1=CC=C(O1)C |
SMILES canonique |
CCC=CC1=CC=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)




![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)


![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
